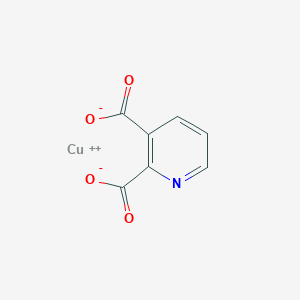

copper;pyridine-2,3-dicarboxylate

Description

Pyridine-2,3-dicarboxylic Acid as a Versatile Polydentate Ligand in Metal Coordination

Pyridine-2,3-dicarboxylic acid (2,3-pydcH2) is a highly versatile polydentate ligand in coordination chemistry. researchgate.net A polydentate ligand, also known as a chelating agent, is a molecule or ion that can bind to a central metal ion at multiple points, forming a chelate ring. The versatility of pyridine-2,3-dicarboxylic acid stems from the presence of three potential donor sites: the nitrogen atom of the pyridine (B92270) ring and two oxygen atoms from each of the two carboxylate groups. researchgate.nettandfonline.com This structure allows it to coordinate with metal ions in numerous ways, leading to the formation of a wide array of coordination polymers with diverse architectures, from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. researchgate.net

The coordination mode of the pyridine-2,3-dicarboxylate ligand can vary depending on factors such as the metal ion, the reaction conditions, and the presence of other co-ligands. researchgate.net It can act as a chelating ligand, where the nitrogen atom and an oxygen atom from the adjacent carboxylate group bind to the same metal center. researchgate.net Additionally, the second carboxylate group can remain protonated or deprotonated and can participate in further coordination to an adjacent metal center, acting as a bridge and leading to the formation of polymeric structures. researchgate.net For instance, in some copper(II) complexes, two pyridine-2,3-dicarboxylate ligands chelate to the copper ion through the pyridine nitrogen and an oxygen from the 2-position carboxylate group, while the 3-position carboxylate group of adjacent units forms axial bonds, creating a one-dimensional chain. researchgate.net

The ability of the carboxylate groups to adopt various coordination modes, such as monodentate, bidentate chelating, and bridging, further contributes to the structural diversity of the resulting metal complexes. acs.org This flexibility makes pyridine-2,3-dicarboxylic acid a valuable building block in the design and synthesis of new coordination polymers with potentially interesting magnetic, catalytic, or photoluminescent properties. researchgate.netajol.info

Table 1: Observed Coordination Modes of Pyridine-2,3-dicarboxylate with Copper(II)

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| N,O-Chelating | The ligand binds to a single Cu(II) ion via the pyridine nitrogen and one oxygen from the carboxylate group at the 2-position. | Forms a stable five-membered chelate ring. |

| N,O-Chelating and Bridging | One ligand chelates to a Cu(II) ion, while the carboxylate group at the 3-position bridges to an adjacent Cu(II) ion. | Leads to the formation of one-dimensional (1D) polymeric chains. researchgate.net |

| Tridentate | The ligand binds to a metal center using the pyridine nitrogen and one oxygen atom from each of the two carboxylate groups. | Often seen with other dicarboxylate ligands like pyridine-2,6-dicarboxylate. tandfonline.com |

| Bridging | Both carboxylate groups are involved in linking multiple metal centers. | Contributes to the formation of higher-dimensional (2D or 3D) networks. |

Overview of Coordination Chemistry Principles Relevant to Dicarboxylate Ligands

To fully appreciate the role of pyridine-2,3-dicarboxylate in forming complexes with copper and other metals, it is essential to understand some fundamental principles of coordination chemistry.

Ligands and Coordination Number: A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. fiveable.me Ligands donate at least one pair of electrons to the metal. The number of donor atoms directly attached to the central metal ion is known as the coordination number. fiveable.me For example, a metal ion with six single-donor-atom ligands attached has a coordination number of 6.

Polydentate Ligands and Chelation: Ligands are classified by their "denticity," the number of donor atoms they use to bind to the metal. Ligands with one donor atom are monodentate (e.g., water, ammonia). fiveable.me Pyridine-2,3-dicarboxylate is a polydentate ligand because it has multiple potential donor atoms (one nitrogen and multiple oxygens). researchgate.net When a polydentate ligand binds to a single central metal atom using two or more donor atoms, it forms a ring-like structure called a chelate. This process is known as chelation. Chelate complexes are typically more stable than complexes formed with monodentate ligands, an observation known as the chelate effect.

Coordination Geometry: The donor atoms of the ligands arrange themselves around the central metal ion in a specific spatial arrangement known as the coordination geometry. Common geometries are determined by the coordination number and the nature of the metal ion and ligands. For copper(II) complexes, common geometries include square planar (coordination number 4), square pyramidal (coordination number 5), and distorted octahedral (coordination number 6). tandfonline.comresearchgate.net In the case of [Cu(pyridine-2,3-dicarboxylate)₂], the copper(II) ion can be found in a tetragonally elongated octahedral environment. researchgate.net

Dicarboxylate Ligands: Dicarboxylate ligands, which possess two carboxylate groups (-COO⁻), are particularly effective in constructing coordination polymers. researchgate.net The two carboxylate groups can coordinate to metal ions in several ways:

Monodentate: Only one oxygen atom from a carboxylate group binds to the metal.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to the same metal ion.

Bidentate Bridging: The two oxygen atoms of the same carboxylate group bind to two different metal ions.

Bridging through different carboxylate groups: Each carboxylate group binds to a different metal ion, linking them together.

The combination of the pyridine ring's nitrogen donor and the versatile coordination modes of the two carboxylate groups makes pyridine-2,3-dicarboxylate a powerful tool for creating complex and functional coordination compounds with metals like copper. researchgate.net

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

18970-62-2 |

|---|---|

Formule moléculaire |

C7H3CuNO4 |

Poids moléculaire |

228.65 g/mol |

Nom IUPAC |

copper;pyridine-2,3-dicarboxylate |

InChI |

InChI=1S/C7H5NO4.Cu/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h1-3H,(H,9,10)(H,11,12);/q;+2/p-2 |

Clé InChI |

AFQKCNCLMQXSQB-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |

SMILES canonique |

C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |

Autres numéros CAS |

18970-62-2 |

Numéros CAS associés |

89-00-9 (Parent) |

Synonymes |

2,3-Pyridinedicarboxylic acid copper(II) salt |

Origine du produit |

United States |

Synthetic Methodologies for Copper Ii Pyridine 2,3 Dicarboxylate Complexes

Hydrothermal Synthesis Approaches for Copper(II) Pyridine-2,3-dicarboxylate

Hydrothermal synthesis has proven to be a robust and versatile method for the preparation of copper(II) pyridine-2,3-dicarboxylate complexes. This technique involves the reaction of a copper(II) salt and pyridine-2,3-dicarboxylic acid in an aqueous solution within a sealed vessel at elevated temperatures and pressures. The unique conditions of hydrothermal synthesis can facilitate the formation of crystalline products with diverse and often complex structures.

A notable example is the synthesis of diaquabis(pyridine-2,3-dicarboxylato)copper(II), [Cu(C₇H₄NO₄)₂(H₂O)₂], which was achieved through a hydrothermal method at a relatively mild temperature of 353 K. iucr.org In this complex, the copper(II) ion adopts a distorted octahedral coordination geometry, with two nitrogen and two oxygen atoms from the pyridine-2,3-dicarboxylate ligands defining the equatorial plane, and two water molecules occupying the axial positions. The three-dimensional structure of this compound is significantly influenced by hydrogen bonding interactions. iucr.org

Hydrothermal conditions can also promote in situ ligand transformations, leading to the formation of novel complexes. For instance, the hydrothermal reaction of Cu(II) with pyrazine-2,3,5-tricarboxylic acid has been shown to yield various copper(II) complexes through in situ decarboxylation and hydroxylation reactions. acs.orgnih.gov These reactions highlight the dynamic nature of the hydrothermal environment and its potential for generating unexpected and structurally interesting products.

| Complex | Synthesis Temperature | Key Structural Features | Reference |

| [Cu(C₇H₄NO₄)₂(H₂O)₂] | 353 K | Distorted octahedral Cu(II), 3D structure via hydrogen bonding | iucr.org |

| [Cu₃(PZHD)₂(2,2′-bpy)₂(H₂O)₂]·3H₂O | Hydrothermal | In situ ligand formation, trinuclear copper(II) units, 3D supramolecular network | acs.orgnih.gov |

| [Cu₃(DHPZA)₂(2,2′-bpy)₂] | Hydrothermal | In situ ligand formation, trinuclear copper(II) units, 2D metal-organic framework | acs.orgnih.gov |

Room Temperature and Solvothermal Synthetic Protocols

While hydrothermal methods are prevalent, copper(II) pyridine-2,3-dicarboxylate complexes can also be synthesized under milder conditions, such as at room temperature or through solvothermal methods. These approaches offer advantages in terms of energy efficiency and the potential to isolate different crystalline phases compared to high-temperature reactions.

Room temperature synthesis often involves the slow evaporation of a solution containing the copper(II) salt and the ligand. For example, reddish-orange colored crystals of some coordination polymers have been obtained at room temperature using a slow evaporation crystallization technique. acs.org The self-assembly of a carboxylate-based dinucleating ligand with copper(II) ions in a methanol-water mixture at room temperature has led to the formation of di-, tri-, and tetranuclear copper(II) complexes, demonstrating the utility of this approach for creating multinuclear species. nih.govacs.org

Solvothermal synthesis, a variation of the hydrothermal method where a non-aqueous solvent is used, provides another avenue for the synthesis of these complexes. This method can influence the final product due to the different solvent properties, such as polarity, boiling point, and coordinating ability. For instance, the solvothermal reaction of copper(II) nitrate (B79036) with pyridine-2,3-dicarboxylic acid and a co-ligand in a mixed solvent system has been shown to yield coordination polymers. researchgate.net In some cases, the solvent itself can act as a reactant or a template, influencing the final structure. For example, in situ decomposition of dimethylformamide (DMF) under solvothermal conditions can produce dimethylamine, which then participates in the reaction to form a copper(II) complex with pyridine-2,6-dicarboxylic acid. researchgate.net

| Method | Key Features | Example Product | Reference |

| Room Temperature | Slow evaporation, energy efficient | Multinuclear copper(II) complexes | nih.govacs.org |

| Solvothermal | Non-aqueous solvent, potential for different phases | Coordination polymers, products from in situ solvent reactions | researchgate.netresearchgate.net |

Influence of Auxiliary Ligands and Counter-Anions on Product Formation

The introduction of auxiliary ligands and the choice of counter-anions play a pivotal role in dictating the final structure and properties of copper(II) pyridine-2,3-dicarboxylate complexes. These components can co-coordinate to the metal center, act as charge-balancing agents, and participate in non-covalent interactions that direct the self-assembly process.

Counter-anions, derived from the copper salt used in the synthesis, can also influence the product outcome. Anions like nitrate, sulfate, and perchlorate (B79767) can either directly coordinate to the copper(II) center or remain as non-coordinating species in the crystal lattice, where they can influence the packing through electrostatic interactions and hydrogen bonding. For instance, in the synthesis of cadmium(II) coordination polymers with pyridine-2,3-dicarboxylic acid, the nitrate anion was found to be involved in the coordination sphere of the metal center in some of the resulting complexes. rsc.org

| Component | Role | Example Effect | Reference |

| Auxiliary Ligands | Co-coordination, structural direction | Formation of mixed-ligand coordination polymers, control of nuclearity | nih.govacs.orgresearchgate.net |

| Counter-Anions | Charge balance, coordination, crystal packing | Direct coordination to metal, influence on supramolecular assembly | rsc.org |

Control of Dimensionality in Coordination Polymer Synthesis

A key challenge and area of interest in the synthesis of copper(II) pyridine-2,3-dicarboxylate complexes is the control over the dimensionality of the resulting coordination polymers. The ability to predictably synthesize one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures is crucial for tailoring the properties of these materials for specific applications.

Several factors can be manipulated to control the dimensionality. The coordination mode of the pyridine-2,3-dicarboxylate ligand itself is a primary determinant. This ligand can act as a bidentate chelating agent or a bridging ligand connecting multiple metal centers, leading to the formation of extended structures.

The choice of reaction conditions, such as temperature and solvent, can also direct the dimensionality. For example, in the synthesis of cadmium(II) coordination polymers with pyridine-2,3-dicarboxylic acid, different reaction temperatures led to the formation of complexes with varying dimensionalities, from 1D chains to 3D frameworks. rsc.org Similarly, the ratio of solvents in a mixed-solvent system has been shown to affect the yields of different dimensional products in the synthesis of copper(II) coordination polymers. acs.org

Ultimately, the final dimensionality of a copper(II) pyridine-2,3-dicarboxylate coordination polymer is a result of a delicate interplay between the coordination preferences of the metal ion, the binding modes of the primary and auxiliary ligands, the reaction conditions, and the influence of non-covalent interactions.

| Control Factor | Mechanism | Example Outcome | Reference |

| Ligand Coordination Mode | Chelating vs. Bridging | Formation of discrete complexes vs. extended polymers | semanticscholar.org |

| Reaction Temperature | Influences reaction kinetics and thermodynamics | Formation of 1D, 2D, or 3D structures at different temperatures | rsc.org |

| Solvent System | Affects solubility and crystal growth | Different yields of 1D, 2D, and 3D products | acs.org |

| Auxiliary Ligands | Dictates connectivity and network topology | Formation of 1D chains or higher-dimensional frameworks | tandfonline.comnih.gov |

Structural Elucidation and Coordination Modes of Copper Ii Pyridine 2,3 Dicarboxylate Complexes

Single Crystal X-ray Diffraction Analysis of Copper(II) Pyridine-2,3-dicarboxylate Compounds

Single-crystal X-ray diffraction is the definitive method for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. This technique has been extensively applied to copper(II) pyridine-2,3-dicarboxylate compounds, providing precise data on bond lengths, bond angles, coordination geometries, and intermolecular interactions.

For instance, the analysis of diaquabis(pyridine-2,3-dicarboxylato)copper(II), [Cu(C₇H₄NO₄)₂(H₂O)₂], revealed a centrosymmetric complex. iucr.org The study provided key crystallographic indicators, confirming the structure with a low R-factor of 0.030. iucr.org Such analyses are crucial for correlating the molecular structure with the material's bulk properties. In another example involving a related ligand, pyridine-2,6-dicarboxylic acid, a mononuclear copper(II) complex was analyzed, revealing an orthorhombic crystal system with the space group Pnna. gexinonline.com These diffraction studies not only establish the primary coordination sphere of the copper ion but also elucidate the role of hydrogen bonding and other non-covalent interactions in assembling the final supramolecular architecture. iucr.org The data obtained from these experiments, such as unit cell dimensions and space group symmetry, are foundational for structural chemistry.

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Diaquabis(pyridine-2,3-dicarboxylato)copper(II) | [Cu(C₇H₄NO₄)₂(H₂O)₂] | Monoclinic | P2₁/n | iucr.org |

| (Pyridine-2,6-dicarboxylic acid)-copper(II) monohydrate | C₁₄H₁₀CuN₂O₉ | Orthorhombic | Pnna | gexinonline.com |

Coordination Geometries of Copper(II) Centers in Pyridine-2,3-dicarboxylate Complexes

The d⁹ electronic configuration of the Cu(II) ion makes it susceptible to Jahn-Teller distortions, leading to a variety of coordination geometries that deviate from perfect symmetry. gexinonline.com The most commonly observed geometries in complexes with pyridine-2,3-dicarboxylate and related ligands are distorted octahedral, square-pyramidal, and square-planar.

In many copper(II) pyridine-2,3-dicarboxylate complexes, the central copper ion adopts a distorted octahedral geometry. A prime example is [Cu(C₇H₄NO₄)₂(H₂O)₂], where the Cu(II) ion's coordination environment is composed of two nitrogen atoms and two oxygen atoms from two separate pyridine-2,3-dicarboxylate ligands, forming the equatorial plane. iucr.org The axial positions are occupied by two water molecules, completing the six-coordinate sphere. iucr.org This elongation of the axial bonds is a classic manifestation of the Jahn-Teller effect in octahedral Cu(II) complexes. stackexchange.com Similarly, complexes with the isomeric ligand pyridine-2,6-dicarboxylic acid also exhibit distorted octahedral geometry. gexinonline.com

Square-planar geometry is another common coordination environment for Cu(II) ions, particularly in the absence of suitable axial ligands. In the compound {[Cu(C₇H₄O₄)₂]·2CH₃OH}n, the copper center forms a square-planar complex with two N,O-chelating pyridine-2,3-dicarboxylate ligands. researchgate.net In this structure, the four coordinating atoms (two nitrogen and two oxygen) lie in a plane around the central copper ion. researchgate.net While the primary coordination is square-planar, weaker axial interactions with oxygen atoms from adjacent units can lead to the formation of one-dimensional polymeric chains, demonstrating a tetragonally elongated octahedral character. researchgate.net

Five-coordinate square-pyramidal geometry is frequently encountered in copper(II) coordination chemistry. nih.govresearchgate.net This geometry is observed in a one-dimensional polynuclear complex, {[Zn(µ-pydc)(H₂O)(4-mim)]·H₂O}n, which features a distorted square pyramidal geometry. researchgate.net In such arrangements, the copper ion is coordinated to four atoms in the basal plane and one atom in the apical position. The degree of distortion from an ideal square pyramid can be quantified by the Addison parameter (τ), which ranges from 0 for a perfect square pyramid to 1 for a perfect trigonal bipyramid. nih.gov For example, in a series of mixed-ligand copper(II) complexes, X-ray absorption studies helped deduce square-pyramidal geometries around the metal centers. researchgate.net

| Coordination Geometry | Description | Example Compound Snippet | Reference |

|---|---|---|---|

| Distorted Octahedral | Six-coordinate geometry, often elongated along the axial direction due to the Jahn-Teller effect. | [Cu(C₇H₄NO₄)₂(H₂O)₂] | iucr.org |

| Square-Planar | Four-coordinate geometry with ligands in a single plane. Often the basis for a tetragonally distorted octahedron with weak axial interactions. | {[Cu(C₇H₄O₄)₂]·2CH₃OH}n | researchgate.net |

| Square-Pyramidal | Five-coordinate geometry with four basal ligands and one apical ligand. | {[Zn(µ-pydc)(H₂O)(4-mim)]·H₂O}n | researchgate.net |

Diverse Coordination Modes of the Pyridine-2,3-dicarboxylate Ligand

The pyridine-2,3-dicarboxylate ligand is remarkably versatile, capable of adopting numerous coordination modes. This flexibility stems from the presence of three potential donor sites: the pyridine (B92270) nitrogen atom and the two carboxylate groups. The ligand can be fully or partially deprotonated, further expanding its binding capabilities and allowing it to act as a chelating agent or a bridge between multiple metal centers, leading to structures of varying dimensionality. researchgate.net

The pydc ligand commonly engages in chelation, where two or more donor atoms bind to the same metal center, forming a stable ring structure. A frequent mode is bidentate N,O-chelation through the pyridine nitrogen and an oxygen atom from the adjacent carboxylate group at the 2-position. researchgate.net

Beyond simple chelation, the pydc ligand is an excellent bridging unit. It can link copper centers to form dimers, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. researchgate.net Literature reports describe a wide array of bridging modes, including μ₂-bridging, μ₃-bridging, and even higher denticities. researchgate.net For example, in one complex, the pydc ligand exhibits hexadentate coordination, binding to a Cu(II) ion in a tridentate fashion while also interacting with potassium ions. researchgate.net The ability of the carboxylate groups to bind in either a monodentate or bidentate fashion contributes significantly to this versatility. This adaptability makes the pyridine-2,3-dicarboxylate ligand a powerful tool in the construction of complex coordination polymers with diverse topologies. researchgate.netresearchgate.net

| Coordination Mode | Denticity | Description | Reference |

|---|---|---|---|

| Chelating | Bidentate | Binds to a single metal center via the pyridine N and one O from the 2-position carboxylate. | researchgate.net |

| Chelating and Bridging | Tridentate | Chelates a metal center and uses another donor atom to bridge to an adjacent metal. | researchgate.net |

| Bridging | Tetradentate | Links multiple metal centers using four donor atoms. | researchgate.net |

| Bridging | Pentadentate | Links multiple metal centers using five donor atoms. | researchgate.net |

| Bridging | Hexadentate | Binds to a Cu(II) ion and other metal ions (e.g., K⁺) using six donor sites. | researchgate.net |

Supramolecular Interactions in Crystal Packing of Copper(II) Pyridine-2,3-dicarboxylate Systems

The assembly of individual copper(II) pyridine-2,3-dicarboxylate units into a stable crystal lattice is governed by a variety of supramolecular interactions. The pyridine-2,3-dicarboxylate ligand, with its carboxylate groups and aromatic ring, provides multiple sites for these non-covalent interactions. The resulting crystal packing can range from simple one-dimensional chains to complex three-dimensional frameworks, largely directed by hydrogen bonds and π-π stacking forces. researchgate.netresearchgate.net

Hydrogen Bonding Networks

Hydrogen bonds are a dominant feature in the crystal packing of copper(II) pyridine-2,3-dicarboxylate systems, often involving coordinated or solvate molecules. These interactions can link adjacent polymeric chains or discrete complex units, extending the dimensionality of the structure.

In one notable example, a one-dimensional coordination polymer, {[Cu(C7H4O4)2]·2CH3OH}n, is formed through axial interactions between the copper(II) center and a carboxylate oxygen from an adjacent unit. The incorporation of methanol (B129727) solvent molecules into the crystal lattice introduces crucial O—H⋯O hydrogen bonds. These hydrogen-bonding interactions effectively cross-link the parallel one-dimensional chains, resulting in a stable three-dimensional network. researchgate.net

The versatility of the pyridine-2,3-dicarboxylate ligand allows for the formation of various hydrogen bonding motifs. Depending on the degree of deprotonation of the carboxylic acid groups and the presence of co-ligands or solvent molecules, intricate networks are established. For instance, in heterometallic systems, water molecules can play a pivotal role in bridging different chains. In the complex [Cu(2,3-pydc)2][Na2(H2O)6(μ-H2O)2], polymeric chains are cross-linked into a two-dimensional sheet structure through a novel disodium (B8443419) cation that features bridging water molecules. researchgate.net In other related systems, such as those involving 2,3-pyrazinedicarboxylic acid, monometallic units have been observed to be linked by hydrogen-bonding interactions to form three-dimensional networks. cdnsciencepub.com

The types of hydrogen bonds commonly observed in these structures include interactions between carboxylate oxygens, coordinated water molecules, and sometimes the nitrogen atom of the pyridine ring. researchgate.net These directional interactions create robust supramolecular synthons that guide the assembly of the crystal structure. mdpi.com

Table 1: Examples of Hydrogen Bonding in Copper(II) Carboxylate Systems

| Complex Type | Interacting Groups | Resulting Structure | Reference |

| {[Cu(C7H4O4)2]·2CH3OH}n | Carboxylate O, Methanol OH | 3D Network | researchgate.net |

| [Cu(2,3-pydc)2][Na2(H2O)6(μ-H2O)2] | Bridging Water Molecules | 2D Sheet | researchgate.net |

| [Ni(pyzdcH)2(H2O)2] | Water, Carboxylate O | 3D Network | cdnsciencepub.com |

π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings of the pyridine-2,3-dicarboxylate ligands are instrumental in stabilizing the crystal packing. These interactions occur when the planar aromatic rings of adjacent molecules align in a parallel or offset fashion, contributing to the cohesion of the crystal lattice.

These stacking interactions are particularly important in linking layers or chains of complexes. The center-to-center distances between the interacting pyridine rings typically fall in the range of 3.3 to 4.3 Å. researchgate.net For example, in some copper(II) complexes containing terpyridine ligands, π-π stacking interactions with center-to-center distances of 3.71 Å and 4.25 Å are observed between the pyridine rings of neighboring layers. researchgate.net In other related structures, stacking of pyridine and benzene (B151609) rings can occur with center-to-center distances of 3.77 Å and 3.75 Å, respectively, helping to furnish the final three-dimensional structure. researchgate.net

The interplay between hydrogen bonding and π-π stacking is often synergistic. In many structures, hydrogen bonds assemble molecules into sheets, and these sheets then stack upon one another, stabilized by π-π interactions between the aromatic rings of adjacent layers. researchgate.net This hierarchical assembly demonstrates the cooperative nature of supramolecular forces in building complex crystal architectures from simpler coordination units. researchgate.netresearchgate.net

Table 2: Representative π-π Stacking Distances in Pyridine-Containing Complexes

| Interaction Type | System Description | Center-to-Center Distance (Å) | Reference |

| Pyridine-Pyridine | Neighboring layers of Cu(II)-terpyridine complex | 3.71 | researchgate.net |

| Pyridine-Pyridine | Neighboring layers of Cu(II)-terpyridine complex | 4.25 | researchgate.net |

| Pyridine-Pyridine | Stacking in 2D supermolecular layers | 3.77 | researchgate.net |

| Benzene-Benzene | Stacking in 2D supermolecular layers | 3.75 | researchgate.net |

Architecture of Copper Ii Pyridine 2,3 Dicarboxylate Coordination Polymers and Metal Organic Frameworks

One-Dimensional (1D) Polymeric Architectures

One-dimensional coordination polymers of copper(II) pyridine-2,3-dicarboxylate exhibit a variety of structural motifs, primarily dictated by the bridging modes of the pydc ligand. These can range from simple linear chains to more complex arrangements like loops, zig-zag, and helical structures.

Chain and Loop Motifs

The fundamental building block of many 1D copper(II) pyridine-2,3-dicarboxylate polymers is the simple chain structure. In a notable example, the complex [Cu(2,3-pydcH)2] forms a chain polymer where two mono-deprotonated pydcH- ligands chelate to the copper(II) center through the pyridine (B92270) nitrogen and an oxygen atom from the carboxylate group at the 2-position. These Cu(2,3-pydcH)2 units are then linked into an infinite chain through longer axial bonds between the copper ion and an oxygen atom of the carboxylic acid group at the 3-position of an adjacent unit. researchgate.net This polymeric chain motif is a recurring theme in the structural chemistry of copper pyridine-dicarboxylates. researchgate.net

While distinct "loop" motifs are less commonly reported for this specific compound, the flexibility of the pydc ligand and the potential for incorporating co-ligands can lead to the formation of cyclic or looped structures within a polymeric chain. For instance, the use of flexible co-ligands can induce bends and turns in the chain, potentially leading to the formation of metallacyclic loops.

Table 1: Structural Data for a 1D Copper(II) Pyridine-2,3-dicarboxylate Chain Polymer

| Compound | Formula | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|---|

[Cu(2,3-pydcH)2] |

C14H8CuN2O8 | - | - | Polymeric chain |

Data sourced from crystallographic studies of the respective compound.

Zig-zag and Helical Chain Structures

The inherent coordination preferences of the copper(II) ion and the stereochemistry of the pydc ligand can lead to the formation of non-linear one-dimensional structures. Zig-zag chains are a common motif, arising from the angular disposition of bridging ligands. While not exclusively involving pyridine-2,3-dicarboxylate, related copper(II) dicarboxylate complexes with other pyridine-based ligands demonstrate this principle. For example, a polynuclear copper(II) complex with pyridine-2,6-dicarboxylic acid and 3-(hydroxymethyl)pyridine forms zig-zag chains that are further organized into layers. rsc.org

Helical chains represent a higher level of structural complexity and are of significant interest due to their chirality. The formation of helical structures is often driven by the presence of chiral ligands or can arise from the spontaneous resolution of achiral components. Although a specific example of a helical chain for a simple copper(II) pyridine-2,3-dicarboxylate complex is not prominently documented in the reviewed literature, the principles of crystal engineering suggest that the introduction of suitable chiral co-ligands could direct the assembly towards such fascinating architectures.

Two-Dimensional (2D) Layered Structures

The extension of coordination interactions in a second dimension leads to the formation of layered structures. These 2D networks can adopt various topologies, with sheet and grid architectures being the most prevalent for copper(II) pyridine-2,3-dicarboxylate.

Sheet and Grid Architectures

Two-dimensional sheet structures can be formed by the cross-linking of one-dimensional chains. A prime example is the heterometallic complex [Cu(2,3-pydc)2][Na2(H2O)6(μ-H2O)2], where the fundamental [Cu(2,3-pydc)2]n chains are interconnected by novel disodium (B8443419) cations, [Na2(H2O)6(μ-H2O)2]2+, to form a 2D sheet. researchgate.net

Grid-like architectures are another common 2D motif. In the complex [Cu(2,3-pydc)(bpp)]·2.5H2O (where bpp is 1,3-bis(4-pyridyl)propane), the copper ions act as four-connected nodes, leading to the formation of a two-dimensional layer with a (4,4) topology. rsc.orgmdpi.com This illustrates how the use of a secondary bridging ligand (bpp) can effectively control the dimensionality and topology of the resulting framework. While not involving pyridine-2,3-dicarboxylate, studies on related copper(II) complexes with pyridyl-substituted ligands have shown the self-organization into two-dimensional square-grid frameworks. nih.gov

Table 2: Examples of 2D Copper(II) Pyridine-2,3-dicarboxylate Based Structures

| Compound | Formula | Key Structural Feature | Topology |

|---|---|---|---|

[Cu(2,3-pydc)2][Na2(H2O)6(μ-H2O)2] |

C14H20CuN2Na2O16 | 2D sheet formed by cross-linked chains | - |

[Cu(2,3-pydc)(bpp)]·2.5H2O |

C20H21.5CuN3O6.5 | 2D layer | (4,4) |

Data compiled from published crystallographic analyses.

Three-Dimensional (3D) Frameworks and Interpenetration

The pinnacle of structural complexity in coordination polymers is the formation of three-dimensional frameworks. These materials are of particular interest due to their potential applications in areas such as catalysis, gas storage, and separation. A common feature in these 3D networks is the phenomenon of interpenetration.

Interpenetrating Networks

Interpenetration, where two or more independent frameworks are entangled without any covalent bonds between them, is a fascinating aspect of crystal engineering. It often occurs in frameworks with large open voids that can accommodate one or more additional networks.

A notable example of interpenetration in a copper(II) pyridine-2,3-dicarboxylate system is observed in the metal-organic framework [Cu(2,3-pydc)(bpp)]·2.5H2O. In this structure, the two-dimensional layers with a (4,4) topology are not stacked in a simple fashion. Instead, each 2D layer is interlocked with two adjacent layers, one above and one below, resulting in a remarkable 2D to 3D parallel interpenetration. rsc.orgmdpi.com This intricate arrangement leads to a highly stable and complex three-dimensional motif. The study of such interpenetrating networks is crucial for understanding how to design and synthesize porous materials with tailored properties.

Framework Topologies

The topology of coordination polymers and metal-organic frameworks (MOFs) derived from copper(II) and pyridine-2,3-dicarboxylate (pydc) is diverse, dictated by the coordination modes of the ligand and the geometry of the metal centers. The asymmetric nature of the pydc ligand, with its nitrogen donor and two carboxylate groups at the 2- and 3-positions, allows for a variety of bridging and chelating interactions, leading to frameworks with unique topological characteristics.

One notable example is a three-dimensional (3,4,5)-connected network with the point symbol {4².6}₂{4².8⁴}{4³.6.8⁶}₂. researchgate.net This complex topology arises from the intricate connectivity between the copper centers and the pydc ligands. In other instances, simpler topologies are observed. For example, the use of a flexible bis(4-pyridyl)propane co-ligand can result in 2D layers with a (4, 4) topology. rsc.org These layers can further interlock to form an unusual 3D motif characterized by 2D → 3D parallel interpenetration. rsc.org

When reaction conditions are carefully controlled, the same set of ligands can produce topologically different frameworks. For instance, two distinct 3D copper MOFs have been assembled from the same ligands, one exhibiting an unprecedented trinodal 4,4,5-connected topology with the Schläfli symbol (4.6².7³)(4³.6⁵.7.8)(6.7³.8.10) and the other a binodal 4,6-connected fsc network with the symbol (4⁴.6¹⁰.8)(4⁴.6²). researchgate.net The environment around the Cu(II) ion, which can range from tetrahedral to octahedral, also plays a crucial role in determining the final topology, which can include sql (square lattice), hcb (honeycomb), and fes (fedosovite) nets. acs.org In some cases, frameworks with a CdSO₄ topology have also been reported, which are non-interpenetrating and contain cavities. rsc.org

The following table summarizes some of the observed topologies in copper-pydc based frameworks.

| Topology Type | Schläfli Symbol / Description | Connectivity | Reference |

| 3,4,5-connected network | {4².6}₂{4².8⁴}{4³.6.8⁶}₂ | 3D | researchgate.net |

| Parallel interpenetrated layers | (4, 4) topology | 2D → 3D | rsc.org |

| Non-interpenetrating framework | CdSO₄ type | 3D | rsc.org |

| Trinodal network | (4.6².7³)(4³.6⁵.7.8)(6.7³.8.10) | 4,4,5-connected | researchgate.net |

| Binodal network | (4⁴.6¹⁰.8)(4⁴.6²) | 4,6-connected | researchgate.net |

Characterization of Channels and Cavities within Frameworks

A significant feature of many copper(II) pyridine-2,3-dicarboxylate frameworks is their porous nature, characterized by the presence of channels and cavities. These voids can be occupied by solvent molecules or remain empty, offering potential for applications such as gas adsorption and separation.

The cavities within these frameworks can also be significant. In a non-interpenetrating 3D CdSO₄ framework, the cavities are occupied by uncoordinated water molecules. rsc.org The presence of open metal sites, where a coordination site on the copper ion is occupied by a labile solvent molecule or is vacant, can significantly influence the properties of these cavities and channels. researchgate.net These sites can act as primary binding sites for guest molecules.

The characterization of these internal voids often involves techniques like single-crystal X-ray diffraction to determine their size and shape. Gas adsorption studies, for instance with N₂, CO₂, and H₂, are employed to probe the porosity and the interaction of the framework with different gases. researchgate.net The results from these studies can reveal the specific surface area and the heat of adsorption, which are critical parameters for evaluating the material's potential for storage and separation applications. researchgate.netresearchgate.net

Heterometallic Copper-Lanthanide Pyridine-2,3-dicarboxylate Coordination Polymers

The incorporation of both 3d transition metals like copper and 4f lanthanide (Ln) metals into a single coordination polymer based on pyridine-2,3-dicarboxylate leads to heterometallic frameworks with potentially enhanced or novel properties. The distinct coordination preferences of Cu(II) and Ln(III) ions—with Cu(II) often favoring N-donor sites and Ln(III) ions favoring O-donor sites—make the pydc ligand an excellent candidate for constructing such bimetallic architectures. tandfonline.comtandfonline.com

Design and Synthetic Strategies

The synthesis of heterometallic Cu-Ln pyridine-2,3-dicarboxylate coordination polymers typically involves a one-pot reaction under hydrothermal conditions. tandfonline.comtandfonline.com This method combines salts of the desired copper and lanthanide metals with pyridine-2,3-dicarboxylic acid in a suitable solvent, often water. The reaction mixture is then heated in a sealed vessel, allowing for the slow crystallization of the product.

The choice of reactants and reaction conditions is crucial in directing the formation of the desired heterometallic structure over potential homometallic products. The competitive reactions between the different metal ions and the ligand can be controlled by factors such as pH, temperature, and the molar ratios of the starting materials. tandfonline.comtandfonline.com For instance, two distinct types of three-dimensional copper-lanthanide pyridine-2,3-dicarboxylate frameworks were successfully synthesized from the same starting materials by subtly tuning the reaction conditions. tandfonline.comtandfonline.com The use of different lanthanide ions (e.g., La, Nd) can also lead to isostructural compounds with slightly different properties. tandfonline.comtandfonline.com

Structural Characteristics and Topological Aspects

Heterometallic Cu-Ln-pydc coordination polymers exhibit complex and fascinating three-dimensional (3D) structures with distinct topologies. tandfonline.comtandfonline.com The structural diversity arises from the versatile coordination of the pydc ligand, which can bridge multiple metal centers in various ways.

Two main types of 3D frameworks have been reported. tandfonline.comtandfonline.com

Type 1: In compounds like [Ln₂Cu₃(2,3-pydc)₆(H₂O)₆]·xH₂O (where Ln = La, Nd), the structure is built from Cu(2,3-pydc)₂ and Ln₂(COO)₄ units that link to form 2D layers. These layers are then extended into a 3D framework by Cu(2,3-pydc)₄ units, creating one-dimensional channels. tandfonline.comtandfonline.com

Type 2: In compounds such as [Ln₂Cu₂(2,3-pydc)₄(NO₃)(OH)(H₂O)₆]·2H₂O (where Ln = La, Nd), Ln(III) ions bridge 1D chains that are themselves based on 2,3-pydc and Cu(II). This results in a 2D layer. These layers are then connected by nitrate (B79036) and hydroxyl anions to form a 3D framework, which also contains 1D channels. tandfonline.comtandfonline.com

Spectroscopic and Electronic Characterization of Copper Ii Pyridine 2,3 Dicarboxylate Complexes

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in characterizing the coordination environment of the copper(II) ion in pyridine-2,3-dicarboxylate complexes. The analysis of vibrational spectra reveals key information about the binding of the pyridine-2,3-dicarboxylic acid ligand to the copper center.

The FT-IR and Raman spectra of these complexes exhibit characteristic bands corresponding to the vibrational modes of the pyridine (B92270) ring and the carboxylate groups. The coordination of the pyridine nitrogen to the copper ion is typically evidenced by shifts in the pyridine ring vibrational frequencies. For instance, the in-plane and out-of-plane ring deformation modes are sensitive to coordination.

A key aspect of the vibrational analysis is the position of the carboxylate stretching frequencies. The asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate groups provide insight into their coordination mode (monodentate, bidentate chelating, or bridging). The separation between these two frequencies (Δν = νₐₛ - νₛ) is often used to infer the nature of the carboxylate-metal interaction. In some copper(II) pyridine-2,3-dicarboxylate complexes, the pyridine-2,3-dicarboxylic acid acts as a doubly deprotonated tridentate N,O,O'-dicarboxylate ion.

Furthermore, the low-frequency region of the spectra contains information about the metal-ligand vibrations. The appearance of new bands, not present in the free ligand, can be assigned to Cu-N and Cu-O stretching vibrations, confirming the formation of the complex. For example, bands assignable to ν(Cu–N) stretching vibrations, where N is from the pyridine ring, have been observed in related copper(II) pyridine derivative complexes. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of the observed vibrational bands. nih.govnih.gov

Table 1: Representative Vibrational Frequencies for Copper(II) Pyridine-2,3-dicarboxylate and Related Complexes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| ν(O-H) | 3200-3600 | Stretching vibration of water or methanol (B129727) molecules |

| ν(C-H) | 3000-3100 | Aromatic C-H stretching of the pyridine ring |

| νₐₛ(COO⁻) | 1550-1650 | Asymmetric stretching of the carboxylate group |

| νₛ(COO⁻) | 1350-1450 | Symmetric stretching of the carboxylate group |

| ν(C=N), ν(C=C) | 1400-1600 | Pyridine ring stretching vibrations |

| ν(Cu-N) | 240-280 | Stretching vibration of the copper-nitrogen bond |

| ν(Cu-O) | 250-400 | Stretching vibration of the copper-oxygen bond |

Note: The exact positions of the vibrational bands can vary depending on the specific structure of the complex, including the presence of other ligands and the crystal packing.

Electronic Absorption Spectroscopy and Optical Properties

Electronic absorption spectroscopy, primarily in the ultraviolet-visible (UV-Vis) region, is a powerful tool for investigating the electronic structure and optical properties of copper(II) pyridine-2,3-dicarboxylate complexes. The spectra of these complexes are characterized by distinct absorption bands arising from different types of electronic transitions.

The UV-Vis spectra of copper(II) complexes typically display two main types of absorption bands: d-d transitions and charge-transfer (CT) transitions.

d-d Transitions: These transitions occur between the d-orbitals of the copper(II) ion, which are split in energy by the ligand field. For Cu(II) (a d⁹ ion), these transitions are generally weak due to the Laporte selection rule. In an octahedral geometry, a single broad absorption band is expected, corresponding to the transition from the ²E₉ ground state to the ²T₂₉ excited state. However, due to Jahn-Teller distortion, which is common in copper(II) complexes, the octahedral geometry is often distorted (e.g., to square planar or elongated octahedral), leading to further splitting of the d-orbitals and potentially multiple d-d bands. scribd.com In many copper(II) pyridine-2,3-dicarboxylate complexes, a broad, low-intensity band in the visible region is assigned to d-d transitions. rsc.org

Charge-Transfer (CT) Transitions: These transitions involve the transfer of an electron from a ligand-based molecular orbital to a metal-based molecular orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). LMCT bands are more common for copper(II) complexes and typically appear in the UV or near-UV region with high intensity. mdpi.com In copper(II) pyridine-2,3-dicarboxylate complexes, these transitions can originate from the π orbitals of the pyridine ring or the p orbitals of the carboxylate oxygen atoms to the half-filled d-orbital of the Cu(II) ion. Intraligand π-π* transitions within the aromatic system of the pyridine-2,3-dicarboxylate ligand are also observed at higher energies in the UV region. nih.gov

Table 2: Typical Electronic Transitions in Copper(II) Pyridine-2,3-dicarboxylate Complexes

| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| d-d | 600-900 | < 100 | Transitions between d-orbitals of the Cu(II) ion |

| LMCT | 250-400 | > 1000 | Ligand-to-Metal Charge Transfer |

| π-π* | < 300 | High | Intraligand transitions within the pyridine ring |

Some copper(II) coordination polymers, including those with dicarboxylate ligands, have been investigated for their potential semiconductive properties. The electrical conductivity and optical band gap are key parameters in this regard. The optical band gap (E₉) can be estimated from the onset of the absorption edge in the UV-Vis spectrum using the Tauc plot method. The electronic structure, particularly the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dictates the semiconductive nature of the material. In many of these complexes, the HOMO is primarily ligand-based, while the LUMO has significant metal character. The ability to tune the electronic properties through ligand modification makes these materials interesting for applications in electronics.

Magnetic Properties and Phenomena in Copper(II) Pyridine-2,3-dicarboxylate Systems

The magnetic properties of copper(II) pyridine-2,3-dicarboxylate complexes are of significant interest due to the presence of the paramagnetic Cu(II) ion (d⁹, S=1/2). The magnetic behavior of these systems is primarily governed by the interactions between the copper centers, which can be either intramolecular (in polynuclear complexes) or intermolecular (in the solid state).

In polynuclear copper(II) pyridine-2,3-dicarboxylate complexes, where two or more copper ions are bridged by ligands, magnetic exchange interactions can occur between the paramagnetic centers. These interactions can be either antiferromagnetic (AF), leading to a pairing of spins and a decrease in the magnetic moment at low temperatures, or ferromagnetic (F), resulting in an alignment of spins and an enhanced magnetic moment.

The nature and magnitude of the exchange interaction are highly dependent on the structural parameters of the complex, such as the Cu-Cu distance and the nature and geometry of the bridging ligands. The pyridine-2,3-dicarboxylate ligand, with its multiple coordination sites, can facilitate the formation of various bridged structures, leading to diverse magnetic behaviors. For instance, dinuclear copper(II) complexes with phenoxido bridges often exhibit antiferromagnetic coupling. nih.gov Variable-temperature magnetic susceptibility measurements are the primary experimental technique used to study these exchange interactions. The data is often fitted to theoretical models, such as the Bleaney-Bowers equation for dinuclear complexes, to extract the exchange coupling constant (J). A negative J value indicates antiferromagnetic coupling, while a positive J value signifies ferromagnetic coupling. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like copper(II) complexes. nih.gov The EPR spectrum provides information about the electronic ground state, the geometry of the coordination sphere, and the nature of the copper-ligand bonds.

For an isolated Cu(II) ion in a distorted environment, the EPR spectrum is characterized by an anisotropic g-tensor (gₓ, gᵧ, g₂) and a hyperfine coupling tensor (Aₓ, Aᵧ, A₂) arising from the interaction of the unpaired electron with the copper nucleus (I=3/2). The g-values are sensitive to the ligand field and can provide insights into the symmetry of the complex. For example, in an axially elongated octahedral or square planar geometry, g₂ > gₓ ≈ gᵧ > 2.0023. acs.org

In frozen solution or powder samples, the EPR spectra of copper(II) pyridine-2,3-dicarboxylate complexes often exhibit features characteristic of an axial or rhombic symmetry. The analysis of the g and A tensor components can help to elucidate the ground electronic state of the copper ion. For instance, a g₂ value significantly larger than gₓ and gᵧ is indicative of a dₓ²₋ᵧ² ground state, which is common for square-planar and elongated octahedral Cu(II) complexes. acs.org Furthermore, superhyperfine coupling to ligand atoms with nuclear spin, such as nitrogen (I=1), can sometimes be resolved, providing direct evidence for the coordination of the pyridine ring.

Thermal Stability and Decomposition Pathways

The thermal stability of copper(II) pyridine-2,3-dicarboxylate complexes is influenced by the presence of co-ligands and water molecules within the crystal structure. A notable example is the mixed-ligand complex, bis(2-methylimidazole)(pyridine-2,3-dicarboxylato)copper(II) monohydrate, [Cu(pydc)(2-Meim)₂]·H₂O . researchgate.net While specific temperature and mass loss data from thermogravimetric analysis (TGA) are not detailed in the available literature, a general decomposition pathway can be outlined.

The thermal degradation of this complex is expected to occur in sequential steps:

Dehydration: The initial mass loss corresponds to the removal of the lattice water molecule. This typically occurs at lower temperatures, generally below 150 °C.

Loss of Co-ligand: Following dehydration, the coordinated 2-methylimidazole (B133640) (2-Meim) ligands are released.

Decomposition of Primary Ligand: The final stage involves the decomposition of the pyridine-2,3-dicarboxylate (pydc) ligand. This process involves the breakdown of the pyridine ring and the loss of carboxylate groups as carbon dioxide. jcsp.org.pk

Final Residue: The ultimate product of the thermal decomposition in an air or oxygen atmosphere is copper(II) oxide (CuO). jcsp.org.pk

This multi-stage decomposition is characteristic of mixed-ligand hydrated metal carboxylate complexes. A similar pattern is observed in a related one-dimensional metal-organic framework (MOF), [Cu(PyDC)(H₂O)] , which is reported to be stable up to 150 °C. mdpi.com

Table 1: Proposed Thermal Decomposition Stages for [Cu(pydc)(2-Meim)₂]·H₂O

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species |

| Dehydration | ~50 - 150 | ~4.1% (Calculated) | H₂O |

| Loss of 2-Methylimidazole | > 150 | ~37.5% (Calculated) | C₄H₆N₂ |

| Decomposition of pydc | > 300 | ~38.2% (Calculated) | CO₂, Pyridine fragments |

| Final Residue | > 500 | - | CuO |

Note: The temperature ranges and mass loss percentages are representative and based on the calculated values for the constituent parts of the complex. Specific experimental values are not available in the cited literature.

Electrochemical Properties

The electrochemical behavior of copper(II) pyridine-2,3-dicarboxylate is centered on the redox activity of the copper ion. Studies on a one-dimensional metal-organic framework, [Cu(PyDC)(H₂O)] (where PyDC is pyridine-2,3-dicarboxylate), provide insight into its electrochemical properties. mdpi.com

When used as an electrocatalyst, the Cu(II) centers within the MOF undergo a reduction process. During the initial phase of electrochemical treatment, the Cu(II) carboxylate nodes are reduced to metallic copper (Cu(0)) and copper(I) oxide (Cu₂O). mdpi.com This transformation indicates that the complex is electrochemically active and that the Cu(II)/Cu(I) and Cu(II)/Cu(0) redox couples are accessible.

This electrochemical reconstruction is significant as it forms a Cu-Cu₂O heterostructure, which has been shown to be an efficient catalyst for the electrochemical conversion of CO₂ into valuable products like methanol (CH₃OH) and ethylene (B1197577) (C₂H₄). mdpi.com The process demonstrates a clear redox pathway where the Cu(II) ion in the initial complex acts as a precursor to the catalytically active species.

Table 2: Electrochemical Properties of the [Cu(PyDC)(H₂O)] Complex

| Property | Observation | Reference |

| Redox Transformation | Electrochemical reduction of Cu(II) centers. | mdpi.com |

| Reduction Products | Formation of metallic copper (Cu) and copper(I) oxide (Cu₂O). | mdpi.com |

| Application | The resulting Cu-Cu₂O heterostructure acts as an electrocatalyst for CO₂ reduction. | mdpi.comchempap.org |

Computational and Theoretical Investigations of Copper Ii Pyridine 2,3 Dicarboxylate

Density Functional Theory (DFT) Calculations

DFT calculations have been widely employed to investigate various facets of copper(II) pyridine-2,3-dicarboxylate complexes. These theoretical studies offer valuable insights into the geometry, electronic properties, and intermolecular forces that are challenging to probe experimentally.

A fundamental application of DFT in the study of copper(II) pyridine-2,3-dicarboxylate is the optimization of its molecular geometry. This process allows for the prediction of structural parameters such as bond lengths and angles in the gas phase, which can then be compared with experimental data obtained from single-crystal X-ray diffraction.

For instance, DFT optimization of a zwitterionic form in the gas phase indicated a tendency for the geometry to twist. This twisting facilitates the formation of an intramolecular hydrogen bond between a carboxylate group and a coordinated water molecule, highlighting the crucial role of this hydrogen bond in stabilizing the negative charge of the carboxylate within the crystal structure. researchgate.net In polymeric structures, the distances between copper centers have also been analyzed. researchgate.net The complex [Cu(2,3-pydcH)2] (where 2,3-pydcH2 is pyridine-2,3-dicarboxylic acid) forms a one-dimensional chain polymer where two mono-deprotonated ligands occupy the equatorial plane of each copper ion. researchgate.net Axial interactions between the copper(II) center and oxygen atoms from the carboxylic acid groups of adjacent ligands complete the coordination sphere, forming the polymer chains. researchgate.net

Below is a table comparing selected experimental and theoretical bond lengths for a related copper(II) complex, illustrating the typical accuracy of DFT methods.

| Bond | Experimental Bond Length (Å) |

| Cu-O4 | 1.977(2) |

| Cu-N1 | 2.006(2) |

| Cu-O5 | 2.467(3) |

| Data derived from studies on copper(II) pyridine-2,3-dicarboxylate complexes. researchgate.net |

DFT calculations are instrumental in elucidating the electronic structure of copper(II) pyridine-2,3-dicarboxylate complexes. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy gap between the HOMO and LUMO provides information about the chemical reactivity, kinetic stability, and optical properties of the molecule. researchgate.netresearchgate.net

For a Cu(II)-pyridine-2,3-dicarboxylate complex with 2-methylimidazole (B133640), the HOMO–LUMO energy gap was calculated to be approximately 5.12 eV using the DFT/B3LYP/6-311G(d,p) method. researchgate.net This information allows for the evaluation of related properties such as ionization potential and electron affinity. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about charge transfer and delocalization effects within the molecule, identifying donor-acceptor orbital interactions. researchgate.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net

| Electronic Property | Calculated Value (eV) |

| HOMO-LUMO Energy Gap | ~5.12 |

| Ionization Potential (I) | Evaluated from HOMO energy |

| Electron Affinity (A) | Evaluated from LUMO energy |

| Data from DFT/B3LYP/6-311G(d,p) calculations on a related Cu(II)-pydc complex. researchgate.net |

To understand the electronic transitions and spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is particularly useful for simulating electronic absorption spectra, such as UV-Vis spectra, and assigning the origin of observed absorption bands. researchgate.net By calculating the excited state energies and oscillator strengths, TD-DFT provides a theoretical basis for interpreting the experimental spectra of copper(II) pyridine-2,3-dicarboxylate complexes. researchgate.net This analysis helps to distinguish between different types of electronic transitions, such as d-d transitions localized on the metal center and ligand-to-metal charge transfer (LMCT) bands.

The solid-state architecture of copper(II) pyridine-2,3-dicarboxylate is heavily influenced by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. researchgate.netresearchgate.net By mapping properties onto this unique molecular surface, one can identify and analyze different types of contacts.

For copper(II) pyridine-2,3-dicarboxylate complexes, Hirshfeld analysis has been used to define various intermolecular interactions, which are then described in terms of electrostatic energy. researchgate.net Key interactions identified include O-H···O hydrogen bonds between coordinated water molecules and carboxylate groups, which are crucial for stabilizing the crystal packing. researchgate.net Additionally, hydrophobic contacts between pyridine (B92270) rings and carboxylic/carboxylate groups have been noted. researchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts, helping to understand the supramolecular assembly of these complexes. researchgate.netresearchgate.net

Advanced Research Applications of Copper Ii Pyridine 2,3 Dicarboxylate Complexes Academic Perspectives

Catalytic Applications

Copper(II) complexes derived from pyridine-2,3-dicarboxylic acid have emerged as efficient and robust catalysts for a range of organic transformations. Their activity is often attributed to the accessibility of multiple oxidation states of the copper center and the ability of the ligand to stabilize reactive intermediates.

Biomimetic Catalysis (e.g., Catechol Oxidase Mimicry)

A significant area of research has been the development of synthetic mimics of copper-containing metalloenzymes to understand their catalytic mechanisms and to create functional analogs. Copper(II) pyridine-2,3-dicarboxylate complexes have shown promise as biomimetic catalysts, particularly in mimicking the function of catechol oxidase. This enzyme catalyzes the oxidation of catechols to their corresponding quinones, a process of biological and industrial importance.

Synthetic dicopper complexes are widely investigated as models for catechol oxidase enzymes. The reactivity of these mimics is often evaluated using substrates like 3,5-di-tert-butylcatechol (3,5-DTBC), where the catalytic turnover can be monitored spectrophotometrically. While specific studies focusing solely on pyridine-2,3-dicarboxylate are part of a broader field, related copper complexes with similar N,O-donor ligands have demonstrated notable catecholase activity. For instance, dicopper(II) complexes supported by poly-benzimidazole ligands have been shown to be effective catechol oxidase mimics, with moderate catalytic rate constants (kcat) in the range of approximately 45 h⁻¹.

C–H Bond Activation Processes

The direct functionalization of carbon-hydrogen (C–H) bonds is a primary goal in modern synthetic chemistry, offering a more atom-economical and efficient route to complex molecules. Copper(II) pyridine-2,3-dicarboxylate-based metal-organic frameworks (MOFs) have been identified as effective heterogeneous catalysts for C–H bond activation.

Specifically, these materials have been successfully employed in the oxidative conversion of benzaldehyde to benzoic anhydride. Research has demonstrated that a 3D coordination framework incorporating copper(II) and pyridine-2,3-dicarboxylate can catalyze this transformation with high efficiency. The catalytic efficacy for C–H activation was found to be significant, showcasing the potential of these materials in promoting challenging organic reactions under relatively mild conditions. The reusability of these catalysts is a key advantage; for instance, a copper-based MOF could be reused for up to five cycles while retaining its catalytic efficiency.

Knoevenagel Condensation Reactions

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, involves the reaction of an active methylene compound with an aldehyde or ketone. This reaction is widely used in the synthesis of fine chemicals and pharmaceuticals. Pyridine-2,3-dicarboxylate-based coordination polymers have proven to be economic and efficient porous catalysts for this transformation.

Studies have shown that both 1D and 3D coordination polymers containing copper(II) and the pyridine-2,3-dicarboxylate ligand can catalyze the Knoevenagel condensation between various aromatic aldehydes and malononitrile. These reactions proceed under mild conditions and achieve high product yields, typically between 95% and 98%. The catalytic activity is influenced by the structure of the coordination polymer. Furthermore, these catalysts exhibit excellent reusability, with some 1D coordination polymers being reusable for up to seven cycles without a significant loss of catalytic efficiency.

| Catalytic Reaction | Catalyst Type | Substrates | Yield (%) | Reusability (Cycles) |

|---|---|---|---|---|

| C–H Bond Activation | 3D Cu(II)-pdca MOF | Benzaldehyde | 97-99 | 5 |

| Knoevenagel Condensation | 1D Zn(II)-pdca CP | Aromatic aldehydes, Malononitrile | 98 | 7 |

| Knoevenagel Condensation | 1D Cd(II)-pdca CP | Aromatic aldehydes, Malononitrile | 97 | 7 |

| Knoevenagel Condensation | 1D Co(II)-pdca CP | Aromatic aldehydes, Malononitrile | 95 | 7 |

| Knoevenagel Condensation | 3D Cu(II)-pdca MOF | Aromatic aldehydes, Malononitrile | 95 | 5 |

Potential in Functional Materials Science

The structural diversity and electronic properties of copper(II) pyridine-2,3-dicarboxylate complexes make them attractive candidates for the development of novel functional materials. Research in this area is exploring their photoactive and semiconductive properties for potential applications in optoelectronics and other advanced technologies.

Development of Photoactive Materials

Coordination polymers and metal-organic frameworks are widely investigated for applications in luminescence, sensing, and photocatalysis. The luminescence in these materials often arises from ligand-centered transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) events.

While extensive research on the photoluminescent properties of copper(II) pyridine-2,3-dicarboxylate is still emerging, related coordination polymers have shown promising results. For example, a zinc(II) coordination polymer incorporating the pyridine-2,3-dicarboxylate ligand has been reported to exhibit unusual yellow luminescence in the solid state at room temperature researchgate.net. This finding suggests that the pyridine-2,3-dicarboxylate ligand itself can be a component of photoactive materials. The development of luminescent materials based on copper(I) complexes is more common due to their d¹⁰ electronic configuration, which often leads to efficient MLCT-based emission mdpi.comrsc.org. However, the principles of ligand design for luminescence can be extended to copper(II) systems, where the pyridine-2,3-dicarboxylate ligand could be engineered to produce desired photoactive properties.

Investigation of Semiconductive Properties for Electronic Applications

The search for new semiconducting materials for electronic devices is a major driver of research in materials science. Coordination complexes and polymers offer a high degree of tunability, allowing for the modulation of their electrical properties through the choice of metal ion and organic ligand.

Copper-based coordination complexes are being investigated for their semiconductive behavior. The electrical properties, such as DC conductivity, are influenced by the ligand structure and the coordination environment of the metal center. Studies on various copper-based coordination complexes have shown that their DC conductivity can be tuned over several orders of magnitude, with activation energies that are consistent with semiconducting materials where the dominant conduction mechanism is electronic mdpi.com. For instance, the position of substituent groups on the organic ligand can significantly impact electron delocalization and, consequently, the conductivity of the material mdpi.com. Although specific data for copper(II) pyridine-2,3-dicarboxylate are not extensively detailed in the provided context, the general principles derived from studies of other copper carboxylate complexes suggest that it is a promising candidate for the development of new semiconducting materials. The electroactive nature of these complexes is confirmed by the presence of irreversible metal-centered oxidation-reduction peaks in their electrochemical profiles nih.gov.

| Copper Complex | DC Conductivity (Ω⁻¹ cm⁻¹) | Activation Energy (kJ mol⁻¹) |

|---|---|---|

| [Cu₂(L¹)₂] | 7.69 × 10⁻¹¹ | 84.2 |

| [Cu₂(L²)₂(MeOH)₃] | 1.72 × 10⁻¹⁴ | 83.1 |

| [Cu₂(L³)(H₂O)₂] | ~10⁻¹⁰ | 73.5 |

Exploration for Gas Sorption and Ion Exchange

The potential application of copper(II) pyridine-2,3-dicarboxylate complexes in the fields of gas sorption and ion exchange is primarily based on their ability to form coordination polymers, also known as metal-organic frameworks (MOFs). These materials are characterized by porous structures, which are a fundamental requirement for the uptake and exchange of gaseous molecules and ions.

Research has led to the synthesis of a one-dimensional coordination polymer incorporating copper(II) and the pyridine-2,3-dicarboxylate (py-2,3-dc)²⁻ ligand. The resulting compound, formulated as {[2-Hatz]₂[Cu(py-2,3-dc)₂]}n (where 2-atz = 2-aminothiazole), demonstrates the structural foundation necessary for such applications. In this polymer, the copper(II) center is in a distorted octahedral geometry. The (py-2,3-dc)²⁻ moiety acts as a tridentate bridging ligand, connecting the copper centers to form 1D chains.

Table 1: Structural Information for a Copper(II) Pyridine-2,3-dicarboxylate Coordination Polymer

| Feature | Description |

| Compound | {[2-Hatz]₂[Cu(py-2,3-dc)₂]}n |

| Metal Center | Copper(II) |

| Primary Ligand | Pyridine-2,3-dicarboxylate (py-2,3-dc)²⁻ |

| Ligand Function | Tridentate bridging |

| Coordination Geometry | Distorted Octahedral |

| Polymer Dimensionality | 1D Chains |

Mechanistic Studies of Enzyme Interactions (In Vitro)

Based on the available scientific literature, there are no specific mechanistic studies detailing the in vitro interactions of copper(II) pyridine-2,3-dicarboxylate complexes with enzymes.

Inhibition of Paraoxonase 1 (PON 1) Activity and Mechanisms

There are no available research findings from the conducted searches that investigate the inhibition of Paraoxonase 1 (PON 1) activity by copper(II) complexes specifically containing the pyridine-2,3-dicarboxylate ligand.

Conclusion and Future Research Directions in Copper Ii Pyridine 2,3 Dicarboxylate Chemistry

Synthesis and Structural Diversities

The chemistry of copper(II) with pyridine-2,3-dicarboxylic acid is marked by exceptional structural diversity, largely governed by the flexible coordination capabilities of the ligand. The ligand can be partially or fully deprotonated, leading to different charges and coordination behaviors. researchgate.net Hydrothermal synthesis is a commonly employed method for generating these complexes, often resulting in polymeric structures. researchgate.net

The 2,3-pydc ligand has been shown to adopt numerous coordination modes, which is a primary reason for the structural variety observed. These modes include monodentate, and various bridging modes (μ2, μ3, μ4, and even μ5), allowing for the construction of mononuclear, dinuclear, and polynuclear architectures. researchgate.net For instance, research has reported the formation of one-dimensional coordination polymers where square-planar copper(II) centers are linked by N,O-chelating pyridine-2,3-dicarboxylate ligands, with further axial interactions forming chains. researchgate.net These chains can be cross-linked into three-dimensional networks via hydrogen bonding, often incorporating solvent molecules. researchgate.net

In contrast to the common polymeric structures, mononuclear complexes have also been successfully synthesized. The introduction of ancillary ligands, such as 2-methylimidazole (B133640), can lead to the formation of discrete mononuclear units like [Cu(pydc)(2-Meim)3]·H2O. researchgate.net The presence of other co-ligands, like 1,10-phenanthroline, has been shown to produce 1D zig-zag chain structures. researchgate.net The geometry around the copper(II) ion in these complexes is typically a distorted square pyramidal or distorted octahedral environment. researchgate.netresearchgate.net This demonstrates that the final architecture is highly sensitive to the synthetic conditions and the presence of competing ligands.

Table 1: Reported Coordination Modes of Pyridine-2,3-dicarboxylate Ligands

| Coordination Mode | Description |

|---|---|

| Monodentate | Ligand binds to a single metal center through one atom. |

| μ2-Bridging | Ligand bridges two metal centers. |

| μ3-Bridging | Ligand bridges three metal centers. |

| μ4-Bridging | Ligand bridges four metal centers. |

| μ5-Bridging | Ligand bridges five metal centers. |

Data sourced from scientific literature on metal complexes of pyridine-2,3-dicarboxylic acid. researchgate.net

Functional Properties and Potential Applications

While a significant portion of the research on copper(II) pyridine-2,3-dicarboxylate has focused on its synthesis and structure, the investigation into its functional properties is an area of growing interest. The structural features of these complexes, particularly the formation of polynuclear chains and networks, suggest potential for interesting magnetic properties. researchgate.net The distances between copper(II) centers and the nature of the bridging ligands are critical factors that determine the magnetic exchange interactions within the material.

Drawing parallels from other copper carboxylate systems, a wide range of potential applications can be envisioned. Copper complexes with related pyridinedicarboxylate ligands have been explored for their pharmacological applications, including DNA binding, enzyme inhibition, and antioxidant activity. nih.gov For example, complexes with other isomers have demonstrated the ability to inhibit enzymes like acetylcholinesterase, suggesting potential in treating neurodegenerative diseases. nih.gov Furthermore, related copper complexes have been assessed for their antimicrobial and anticancer activities. rsc.orgresearchgate.net These findings suggest that the copper(II) pyridine-2,3-dicarboxylate family of compounds could be promising candidates for biological evaluation.

In the realm of materials science, coordination polymers based on aromatic multicarboxylate acids are extensively studied for applications in gas storage, separation, catalysis, and optics. researchgate.net The ability of copper(II) pyridine-2,3-dicarboxylate to form stable, porous, or layered structures makes it a candidate for these applications. The electroactive nature of copper(II) also points towards potential uses in electrochemistry and sensor technology. nih.govtandfonline.com

Future Avenues for Theoretical and Experimental Exploration

The future of copper(II) pyridine-2,3-dicarboxylate chemistry is promising, with clear paths for both theoretical and experimental advancements.

Theoretical Exploration: Computational methods, particularly Density Functional Theory (DFT), will be invaluable. DFT calculations can be employed to predict the electronic structures and magnetic properties of known complexes and to model hypothetical structures. mdpi.commdpi.com This can provide deeper insight into structure-property relationships and guide the synthesis of materials with targeted functions. Theoretical studies could also explore the reaction pathways for the formation of different structural motifs and investigate the interaction of these complexes with biological targets, such as enzymes or DNA, through molecular docking simulations. mdpi.com

Experimental Exploration: On the experimental front, a systematic approach to synthesis is warranted. This includes:

Ancillary Ligand Variation: The targeted introduction of a wider variety of ancillary ligands can provide finer control over the dimensionality and topology of the resulting coordination polymer. researchgate.netresearchgate.net This strategy can be used to tune the magnetic, optical, or biological properties of the material.

Functional Property Screening: A comprehensive investigation into the functional properties is crucial. This involves detailed magnetic susceptibility measurements at various temperatures to understand the magnetic coupling in polymeric systems. researchgate.net Additionally, systematic screening for catalytic activity in various organic reactions and a thorough evaluation of biological activities (e.g., antimicrobial, anticancer, enzyme inhibition) are needed to uncover the full potential of these compounds. nih.govrsc.org

Exploration of Isomers and Derivatives: While this article focuses on the 2,3-dicarboxylate isomer, comparative studies with other isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-) can elucidate the subtle electronic and steric effects that govern self-assembly and functionality. researchgate.net Synthesizing derivatives of the pyridine (B92270) ligand itself could also open new avenues for functional materials.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| copper;pyridine-2,3-dicarboxylate |

| Pyridine-2,3-dicarboxylic acid |

| [Cu(pydc)(2-Meim)3]·H2O |

| [Cu2(2,3-pydc)2(phen)(H2O)2]·4H2O |

| 2-methylimidazole |

Q & A

Basic: What synthesis methods are optimal for preparing copper pyridine-2,3-dicarboxylate coordination polymers?

Methodological Answer:

Hydrothermal and solvothermal methods are widely used. For example, hydrothermal synthesis at 120°C for 72 hours with Cu(BF₄)₂·H₂O and pyridine-2,3-dicarboxylate ligands yields 2D frameworks . Solvothermal routes using DMF as a solvent can induce in situ ligand decomposition, enabling oxidation of Cu(I) to Cu(II) complexes . Key parameters include pH control (5.5–6.5), ligand-to-metal ratios (1:1 to 2:1), and reaction time (48–72 hours). Elemental analysis (e.g., %C, %H, %N deviations <0.5%) and FTIR (carboxylate stretches at 1600–1550 cm⁻¹) confirm successful synthesis .

Basic: How to structurally characterize copper pyridine-2,3-dicarboxylate complexes?

Methodological Answer:

Combine single-crystal X-ray diffraction (SCXRD) for bond lengths/angles (e.g., Cu–O/N distances ~1.95–2.05 Å) , FTIR for functional groups (asymmetric carboxylate νₐₛ(COO⁻) ~1600 cm⁻¹), and thermogravimetric analysis (TGA) for thermal stability (decomposition onset ~250°C) . For ambiguous cases, Hirshfeld surface analysis resolves intermolecular interactions (e.g., O–H···O hydrogen bonds) . Elemental analysis should match calculated values within ±0.3% .

Advanced: How do ligand coordination modes influence structural diversity in these complexes?

Methodological Answer:

Pyridine-2,3-dicarboxylate exhibits μ₂-η²:η¹ or μ₃-η²:η²:η¹ modes, leading to 1D chains or 2D/3D frameworks. For example, in [Cd(2,3-pydc)], a novel μ₄ coordination mode forms a 2D polymer . Adjusting pH or counterions (e.g., BF₄⁻ vs. NO₃⁻) can shift coordination from monodentate to bridging carboxylate . SCXRD and bond valence sum (BVS) calculations validate these modes .

Advanced: How to analyze magnetic interactions in copper pyridine-2,3-dicarboxylate frameworks?

Methodological Answer: